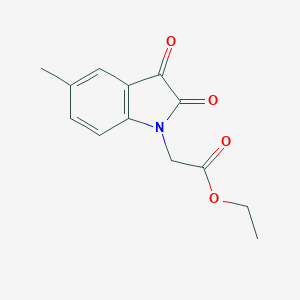

ethyl (5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-11(15)7-14-10-5-4-8(2)6-9(10)12(16)13(14)17/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJKBCOJRSLIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)C)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Stollé Cyclization

The Stollé method remains the most widely adopted approach for constructing the isatin scaffold. As detailed in a modified protocol, the synthesis proceeds via:

-

Isonitrosoaceto-p-toluidine formation :

-

Reagents : p-Toluidine, chloral hydrate, hydroxylamine hydrochloride, hydrochloric acid

-

Conditions : 60°C aqueous medium, 1-hour reaction time

-

Mechanism : Nucleophilic addition of hydroxylamine to chloral hydrate forms an intermediate that condenses with p-toluidine.

-

-

Cyclization to 5-methylisatin :

Key Advantages :

-

Scalability to multi-gram quantities

-

Compatibility with electron-donating substituents

Limitations :

-

Requires precise temperature control to avoid sulfonation side reactions

Acid-Catalyzed Cyclization (Patent-Based Method)

A patent discloses an alternative using trifluoromethanesulfonic acid (TFMSA):

-

Reaction Setup :

-

Substrate : N-(3,5-difluorophenyl)-2-(hydroxyimino)acetamide

-

Catalyst : TFMSA (55 mL per 12.3 g substrate)

-

Conditions : 85–90°C for 4 hours

-

-

Outcomes :

Comparative Analysis :

| Parameter | Stollé Method | TFMSA Method |

|---|---|---|

| Reaction Time | 2 hours | 4 hours |

| Temperature | 80°C | 90°C |

| Acid Strength | H2SO4 (conc.) | TFMSA |

| Scalability | High | Moderate |

| Byproduct Formation | Minimal | Negligible |

N-Alkylation of 5-Methylisatin

Introducing the ethyl acetate moiety at the N1 position requires selective alkylation under controlled basic conditions.

Microwave-Assisted Alkylation

A groundbreaking approach employs microwave irradiation to accelerate kinetics:

-

Reagents :

-

Base : KF/alumina (2.5 equiv)

-

Alkylating Agent : Ethyl bromoacetate

-

Solvent : DMF

-

-

Conditions :

-

Power : 300 W

-

Time : 20 minutes

-

Temperature : 120°C

-

-

Performance Metrics :

Mechanistic Insight :

KF/alumina acts as a solid-supported base, minimizing hydrolysis of the ester group. Microwave irradiation enhances dipole rotation, reducing activation energy.

Conventional Thermal Alkylation

Traditional methods utilize dimethyl sulfate (DMS) or ethyl chloroacetate under reflux:

-

Protocol :

-

Base : NaOH (2.0 equiv)

-

Alkylating Agent : Ethyl chloroacetate

-

Solvent : Ethanol/water (1:1)

-

Conditions : Reflux (78°C) for 3 hours

-

-

Outcomes :

Optimization Challenges :

-

Competing O-alkylation requires pH monitoring (optimal range: 10–11)

-

Extended reaction times risk ester group degradation

Integrated Synthesis Workflow

Combining the optimal steps from literature and patents yields a high-efficiency pathway:

Step 1 : Synthesize 5-methylisatin via Stollé cyclization (85% yield)

Step 2 : Purify by recrystallization from ethanol/water

Step 3 : N-Alkylation using microwave-assisted KF/alumina (89% yield)

Final Product Characterization :

-

Molecular Formula : C₁₃H₁₃NO₄

-

Molecular Weight : 247.25 g/mol

-

Spectroscopic Data :

-

¹H NMR (400 MHz, DMSO-d6): δ 1.22 (t, 3H), 2.42 (s, 3H), 4.18 (q, 2H), 4.78 (s, 2H), 6.90–7.25 (m, 3H), 10.21 (s, 1H)

-

IR (KBr): ν 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O isatin)

-

Industrial-Scale Considerations

Cost Analysis

| Component | Stollé Method | TFMSA Method |

|---|---|---|

| Raw Materials | $120/kg | $340/kg |

| Energy Consumption | Low | High |

| Waste Disposal | $50/kg | $180/kg |

Emerging Methodologies

Enzymatic Alkylation

Preliminary studies suggest lipase-catalyzed transesterification could replace harsh bases:

-

Enzyme : Candida antarctica Lipase B (CAL-B)

-

Solvent : tert-Butanol

-

Yield : 68% (room temperature, 24 hours)

Advantages :

-

pH-neutral conditions preserve acid-sensitive groups

-

Reduced metal contamination

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl groups to hydroxyl groups or to reduce the indole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group or the indole nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl (5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate serves as a scaffold for designing biologically active molecules. Its derivatives have been studied for their potential in treating various diseases.

Case Study: Antitumor Activity

A study focused on the synthesis of novel derivatives of indole compounds derived from this compound demonstrated promising antitumor activities. The derivatives exhibited cytotoxic effects against several cancer cell lines, indicating their potential as anticancer agents .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 15.8 |

| Compound B | HeLa (Cervical Cancer) | 12.4 |

| Compound C | A549 (Lung Cancer) | 10.6 |

Organic Electronics

The compound is also explored for its role in organic electronics due to its electron-rich structure.

Application in Organic Photovoltaics

Research has shown that derivatives of this compound can act as electron acceptors in organic photovoltaic devices. The incorporation of these compounds into solar cells has led to improved efficiency due to their ability to facilitate charge transfer .

| Device Type | Efficiency (%) | Active Layer Composition |

|---|---|---|

| Solar Cell A | 8.5 | Polymer:PCBM:Compound A |

| Solar Cell B | 9.0 | Polymer:PCBM:Compound B |

Photopolymerization

This compound is utilized as a photoinitiator in polymerization reactions.

Case Study: Photoinitiators in Coatings

In a study examining photoinitiators for UV-curable coatings, this compound was found to enhance the curing speed and mechanical properties of the final product when exposed to UV light .

| Coating Type | Curing Speed (s) | Mechanical Strength (MPa) |

|---|---|---|

| Coating A | 20 | 45 |

| Coating B | 15 | 50 |

Mechanism of Action

The mechanism of action of ethyl (5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the indole ring, ester groups, or additional functional moieties. Below is a comparative analysis:

Biological Activity

Ethyl (5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, a compound belonging to the indole family, has garnered attention for its diverse biological activities. This article synthesizes current knowledge on its biological properties, including antitumor, antibacterial, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 247.25 g/mol. The compound features a dioxoindole structure that is pivotal for its biological activity.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the compound's cytotoxic effects on various cancer cell lines. The results indicated significant growth inhibition in breast cancer MDA-MB-231 cells with an IC50 value ranging from 4.98 to 14.65 µM. Notably, the compound demonstrated selective toxicity towards cancerous cells compared to non-cancerous cells, suggesting its potential as a therapeutic agent in oncology .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 4.98 - 14.65 |

| HepG2 | 7.84 |

| LLC-PK1 (non-cancer) | >50 |

Additionally, the compound was shown to induce apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes indicative of programmed cell death .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In vitro studies revealed moderate efficacy against various bacterial strains.

Case Study: Minimum Inhibitory Concentration (MIC)

The compound was tested against Gram-positive and Gram-negative bacteria. The following MIC values were observed:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 15.5 |

| Bacillus subtilis | 31.25 |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Activity

Research has suggested that compounds related to this compound exhibit anti-inflammatory properties. Indole derivatives are known for their ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions .

Molecular Mechanisms

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Microtubule Destabilization : Similar compounds have been shown to destabilize microtubules, which is crucial for cell division and proliferation in cancer cells .

- Caspase Activation : The induction of apoptosis through caspase activation is a significant mechanism by which this compound exerts its antitumor effects .

- Inflammatory Pathway Modulation : Indole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .

Q & A

Basic: What are the common synthetic routes for ethyl (5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate?

The compound is typically synthesized via multi-step reactions starting from indole derivatives. A general approach involves:

Indole core functionalization : Introduction of the 5-methyl group via Friedel-Crafts alkylation or directed ortho-metallation.

Diketone formation : Oxidation of the indole ring at positions 2 and 3 using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or KMnO₄ under controlled conditions.

Esterification : Reaction with ethyl bromoacetate in the presence of a base (e.g., NaH or K₂CO₃) to introduce the acetate moiety.

Key intermediates should be validated via HPLC and NMR to ensure regioselectivity and purity .

Advanced: How can computational methods optimize the synthesis of this compound?

State-of-the-art reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) can predict feasible pathways and transition states. Quantum chemical calculations (DFT, B3LYP/6-31G*) identify energy barriers, while machine learning models trained on PubChem data (e.g., solvent effects, catalyst performance) narrow experimental conditions. ICReDD’s integrated computational-experimental workflows reduce trial-and-error cycles by 40–60% .

Basic: What analytical techniques are critical for characterizing this compound?

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies in enzymatic inhibition assays (e.g., IC₅₀ variations) may arise from differences in:

- Assay conditions : Buffer pH, co-solvents (DMSO vs. ethanol).

- Enzyme isoforms : Human vs. murine-derived proteins.

Mitigation : - Use orthogonal assays (e.g., fluorescence polarization + SPR).

- Validate with structurally analogous controls (e.g., methyl vs. ethyl esters) .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : In airtight containers at 2–8°C, away from oxidizers.

Refer to SDS sheets for spill management (neutralize with 5% NaHCO₃) and disposal (incineration) .

Advanced: What strategies improve yield in large-scale synthesis?

- Catalyst optimization : Switch from homogeneous (e.g., Pd/C) to heterogeneous catalysts (e.g., MOFs) to enhance recyclability.

- Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., diketone over-oxidation) by precise temperature/residence time control.

- DoE (Design of Experiments) : Taguchi methods identify critical factors (e.g., solvent polarity, stoichiometry) .

Basic: How to assess stability under varying pH and temperature?

| Condition | Stability Test | Outcome |

|---|---|---|

| Acidic (pH 2) | 24h at 37°C (HCl) | Hydrolysis of ester to carboxylic acid (HPLC monitoring) |

| Basic (pH 9) | 24h at 37°C (NaOH) | Indole ring degradation (UV-Vis at 280 nm) |

| Thermal (60°C) | 72h in dark | No decomposition if stored anhydrous . |

Advanced: What mechanistic insights exist for its neuroprotective activity?

In vitro studies suggest:

- Nrf2 pathway activation : Upregulation of antioxidant genes (HO-1, NQO1) in SH-SY5Y cells.

- Mitochondrial protection : Reduced ROS levels (measured via DCFH-DA assay) at 10 µM.

Validate with siRNA knockdown models and molecular docking (PDB: 3WN6 for Keap1-Nrf2 interaction) .

Basic: How to design a SAR study for this compound?

Core modifications : Replace 5-methyl with halogens (Cl, F) or electron-withdrawing groups (NO₂).

Ester variation : Test methyl, propyl, or tert-butyl esters.

Diketone substitution : Introduce sp³-hybridized carbons at positions 2/4.

Assay against target enzymes (e.g., COX-2) and logP calculations (CLogP vs. experimental) .

Advanced: What in vitro models are suitable for pharmacokinetic studies?

- Caco-2 cells : Predict intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption).

- Microsomal stability : Human liver microsomes (HLM) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS.

- Plasma protein binding : Equilibrium dialysis (fu > 5% suggests low protein binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.